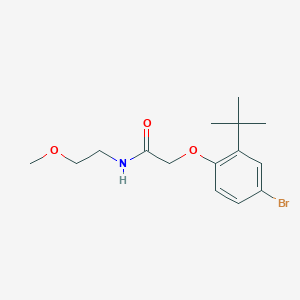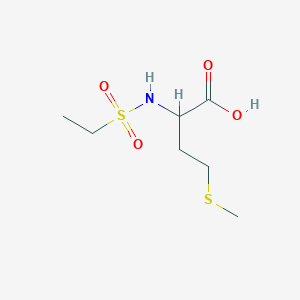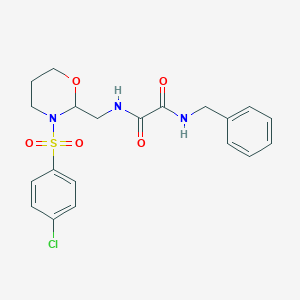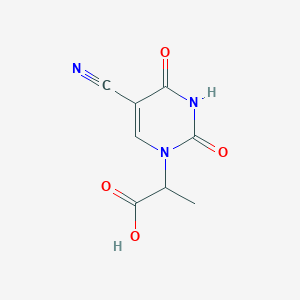![molecular formula C22H21N3O4S B2493522 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 894000-72-7](/img/structure/B2493522.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research on compounds similar to "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide" often focuses on the development of novel therapeutic agents with potential applications in treating diseases such as cancer, inflammation, bacterial infections, and conditions involving specific enzyme overexpression like ACAT-1.
Synthesis Analysis
The synthesis of closely related compounds involves multi-step chemical reactions starting from common intermediates, leading to derivatives with varied therapeutic potentials. For example, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides were synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showing significant antibacterial activity (K. Ramalingam et al., 2019).
Molecular Structure Analysis
Structural elucidation of synthesized compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, complemented by elemental analysis and sometimes X-ray crystallography. These techniques confirm the molecular architecture and functional groups present in the compounds, essential for understanding their biological activities.
Chemical Reactions and Properties
The chemical behavior of these compounds under various conditions can reveal their stability, reactivity, and potential for further modification. For instance, the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, indicating the versatility of acetamide derivatives in synthesizing heterocycles (N. Lazareva et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are critical for the compound's application in pharmaceutical formulations. These properties can influence the drug's bioavailability and dosage form.
Chemical Properties Analysis
The chemical properties, such as acidity (pKa values), reactivity with other chemical agents, and stability under physiological conditions, are vital for determining the compound's potential as a drug. For example, the pKa values of certain acetamide derivatives were determined, indicating their protonation states, which could affect their absorption and distribution in the body (M. Duran & M. Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications : Compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. For example, certain derivatives have shown good efficacy in DPPH radical scavenging and possess excellent anti-inflammatory activity, indicating potential therapeutic applications in conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).
Antibacterial Activity : Some derivatives of this compound have been synthesized and tested for their antibacterial activity. Research indicates that these compounds have significant effects against various bacterial strains, suggesting potential use in combating bacterial infections (Gullapelli et al., 2014).
Antimicrobial and Antioxidant Agents : Derivatives of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide have been designed and synthesized, displaying potent antimicrobial activity against bacteria and fungi, as well as exhibiting good antioxidant activity. This highlights the compound's potential in treating infectious diseases and in applications requiring antioxidant properties (Naraboli & Biradar, 2017).
Anti-HIV Agents : Structurally similar compounds have shown promising results as potent anti-HIV agents, with modifications leading to improved anti-HIV activity. These findings suggest potential applications of these derivatives in the treatment of HIV (Mizuhara et al., 2012).
Antimicrobial and Quantum Calculations : Research into certain derivatives has also included quantum calculations, revealing insights into their antimicrobial activity. This multidisciplinary approach combining chemistry and computational methods could lead to more effective antimicrobial agents (Fahim & Ismael, 2019).
Metabolic Stability in Drug Development : Studies have also focused on improving the metabolic stability of similar compounds, which is crucial in drug development. For instance, modifications in the structure have been explored to reduce metabolic deacetylation, enhancing the compound's stability and effectiveness (Stec et al., 2011).
Zukünftige Richtungen
The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide” and its derivatives have potential therapeutic applications in metabolic syndrome disorders and certain types of cancer . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its efficacy and safety.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-2-27-17-6-4-16(5-7-17)18-8-10-22(25-24-18)30-13-21(26)23-12-15-3-9-19-20(11-15)29-14-28-19/h3-11H,2,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSWENSEBGLZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)


![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)



![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)
